3-Fluoro-5-methoxyphenylmagnesium bromide
Description
Historical Context and Evolution of Organomagnesium Chemistry
The journey of organomagnesium chemistry began in the late 19th century, building on earlier work with organozinc compounds by Sir Edward Frankland. britannica.com However, it was the seminal work of French chemist François Auguste Victor Grignard that revolutionized the field. In 1900, Grignard discovered that magnesium metal reacts smoothly with organic halides in ethereal solvents to form organomagnesium halides (RMgX). msu.eduwikipedia.org This discovery was a significant improvement over previous methods, offering a more reactive and versatile reagent.
The profound impact of this work was swiftly recognized, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his discovery. britannica.comwikipedia.orgparkland.edu His doctoral dissertation in 1901 had already detailed the preparation of various alcohols and hydrocarbons using these novel reagents. britannica.com Since their initial discovery, the scope of Grignard reagents has expanded dramatically, evolving from simple alkyl and aryl variants to a sophisticated array of "functionalized" reagents that tolerate a wide range of chemical groups, thus broadening their synthetic utility. nih.gov
Fundamental Principles of Grignard Reactivity and Carbon-Carbon Bond Formation
The utility of Grignard reagents stems from the unique nature of the carbon-magnesium bond. Magnesium is significantly less electronegative than carbon, which imparts a high degree of ionic character to the C-Mg bond. This polarization results in a partial negative charge on the carbon atom, making it a potent nucleophile and a strong base. iitk.ac.inleah4sci.comnumberanalytics.com
The quintessential reaction of a Grignard reagent is its nucleophilic addition to an electrophilic carbon atom, most notably the carbon of a carbonyl group found in aldehydes, ketones, and esters. pressbooks.pubchemistrysteps.com The reaction mechanism involves the nucleophilic attack of the Grignard carbon on the carbonyl carbon, leading to the formation of a new carbon-carbon single bond and a magnesium alkoxide intermediate. pressbooks.pubchemistrysteps.comacs.org Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. byjus.com
Due to their basicity, Grignard reagents react readily with protic compounds such as water, alcohols, and carboxylic acids. masterorganicchemistry.comreachemchemicals.com This necessitates the use of anhydrous (dry) solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), which also play a crucial role in stabilizing the Grignard reagent through coordination. leah4sci.comwikipedia.org
Unique Characteristics of Aryl Grignard Reagents in Synthetic Strategies
Aryl Grignard reagents, where the magnesium is attached to an aromatic ring, share the fundamental reactivity of their alkyl counterparts but also possess distinct characteristics. The sp²-hybridized carbon of the aryl group influences the reagent's nucleophilicity and basicity. These reagents are critical for synthesizing substituted aromatic compounds, biaryls, and other complex structures.
One of the most significant applications of aryl Grignard reagents is in transition-metal-catalyzed cross-coupling reactions. In these reactions, the Grignard reagent acts as the nucleophilic partner, transferring its aryl group to another molecule. For instance, in the presence of certain metal catalysts, aryl Grignard reagents can couple with organic halides to form new C-C bonds, a reaction that is otherwise inefficient. wikipedia.org This strategy is a powerful tool for constructing the core structures of many functional materials and biologically active molecules.
Overview of the Research Landscape for Functionalized Aryl Grignard Reagents
A major limitation of traditional Grignard chemistry is the reagent's incompatibility with many common functional groups, such as esters, nitriles, and nitro groups, due to their inherent reactivity. nih.gov This challenge spurred significant research into the development of methods for preparing "functionalized" Grignard reagents that contain these sensitive groups.
Modern synthetic chemistry has largely overcome this limitation through several innovative strategies:
Halogen-Magnesium Exchange: This powerful technique, extensively developed by researchers like Paul Knochel, allows for the preparation of functionalized aryl Grignard reagents from aryl iodides or bromides by reacting them with a simple, non-functionalized Grignard reagent like isopropylmagnesium chloride. nih.gov This exchange reaction can be performed at low temperatures, preserving the integrity of sensitive functional groups. nih.gov
The Role of Additives: The addition of salts like lithium chloride (LiCl) has been shown to dramatically accelerate Br/Mg exchange reactions and improve the solubility and reactivity of the resulting Grignard reagents. organic-chemistry.org The iPrMgCl·LiCl reagent is particularly effective for preparing a wide range of functionalized arylmagnesium compounds. organic-chemistry.org
Direct Insertion into Aryl Halides: Using highly activated magnesium (often called Rieke magnesium) or performing the reaction under specific conditions allows for the direct insertion of magnesium into aryl bromides that contain sensitive groups like esters or nitriles, typically at very low temperatures to prevent side reactions. researchgate.net
These advancements have made it possible to synthesize and utilize a vast array of polyfunctionalized arylmagnesium reagents, significantly expanding the toolkit available to synthetic chemists. nih.gov
Focus on the Academic Relevance of 3-Fluoro-5-methoxyphenylmagnesium Bromide within Organometallic Chemistry
The compound this compound is a prime example of a functionalized aryl Grignard reagent. Its academic and synthetic relevance lies in its role as a specialized building block for introducing the 3-fluoro-5-methoxyphenyl moiety into target molecules. This specific substitution pattern is of interest in medicinal chemistry and materials science, where the electronic properties of fluorine and methoxy (B1213986) groups can be used to fine-tune a molecule's biological activity or physical properties.
The properties of this Grignard reagent are dictated by its substituents:
Fluoro Group: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the Grignard reagent.
Methoxy Group: The methoxy group is an electron-donating group through resonance, which can modulate the electronic character of the aromatic ring.
The interplay of these opposing electronic effects makes this compound a unique synthon. Its preparation would typically be achieved via a halogen-magnesium exchange reaction on 1-bromo-3-fluoro-5-methoxybenzene to avoid potential side reactions and ensure high yields.
While extensive literature on this specific isomer is not as prevalent as for other isomers, its utility can be inferred from the broad applicability of related functionalized Grignard reagents. It serves as a nucleophilic source of the 3-fluoro-5-methoxyphenyl group in reactions with a wide array of electrophiles, including:
Carbonyl Compounds: Reaction with aldehydes and ketones to produce specialized secondary and tertiary alcohols.
Cross-Coupling Reactions: Participation in metal-catalyzed reactions to form complex biaryl structures.
Electrophilic Fluorination: Research has shown that functionalized arylmagnesium reagents can be used to synthesize aromatic fluorides, highlighting the versatility of these intermediates. organic-chemistry.org
The academic relevance of this compound is thus defined by its capacity to enable the efficient and targeted synthesis of complex, functionalized aromatic molecules that would be difficult to access through other synthetic routes.
Data Tables
Table 1: Properties of Related Aryl Grignard Reagents Data sourced from commercial suppliers and chemical databases. Properties are for solutions in Tetrahydrofuran (THF).
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Concentration |
| 3-Fluorophenylmagnesium bromide | 17318-03-5 | C₆H₄BrFMgg | 199.30 | 1.0 M in THF |
| 3-Methoxyphenylmagnesium bromide | 36282-40-3 | C₇H₇BrMgO | 211.34 | 1.0 M in THF |
| 3-Fluoro-4-methoxyphenylmagnesium bromide | 112780-67-3 | C₇H₆BrFMgO | 229.33 | 0.5 M in THF |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1-fluoro-3-methoxybenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBQGGRFDMLOOU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMgO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations of 3 Fluoro 5 Methoxyphenylmagnesium Bromide Formation
Direct Insertion of Magnesium into Aryl Halide Precursors
The direct reaction of an aryl halide, in this case, 1-bromo-3-fluoro-5-methoxybenzene, with metallic magnesium is a fundamental method for the preparation of Grignard reagents. This process involves the oxidative insertion of magnesium into the carbon-bromine bond. The success of this reaction is highly dependent on several factors, including the choice of solvent, the method of magnesium activation, and the physical and chemical properties of the magnesium metal itself.
The selection of an appropriate solvent is critical for the successful formation of Grignard reagents. Ethereal solvents are typically employed due to their ability to solvate and stabilize the forming organomagnesium species.
Tetrahydrofuran (B95107) (THF): THF is a commonly used solvent for Grignard reagent formation due to its excellent solvating properties for a wide range of organomagnesium compounds. Commercial solutions of similar Grignard reagents, such as 3-Fluorophenylmagnesium bromide and 3-Methoxyphenylmagnesium bromide, are often supplied in THF. sigmaaldrich.comsciencemadness.org
Diethyl Ether: While also a traditional solvent for Grignard synthesis, diethyl ether has a lower boiling point than THF, which can be advantageous for controlling exothermic reactions.
Cyclopentyl Methyl Ether (CPME): CPME has emerged as a greener alternative to THF and diethyl ether, offering a higher boiling point and reduced peroxide formation, which can enhance safety and reaction control.
The optimization of reaction conditions would involve screening these solvents, potentially in combination with co-solvents, to determine the optimal balance of reaction initiation, rate, and yield for the formation of 3-Fluoro-5-methoxyphenylmagnesium bromide.
| Solvent | Boiling Point (°C) | Key Characteristics |
|---|---|---|
| Tetrahydrofuran (THF) | 66 | Excellent solvating properties, commonly used. |
| Diethyl Ether | 34.6 | Lower boiling point, useful for temperature control. |
| Cyclopentyl Methyl Ether (CPME) | 106 | Higher boiling point, reduced peroxide formation. |
A passivating layer of magnesium oxide on the surface of magnesium metal can inhibit the initiation of the Grignard reaction. mnstate.edu Therefore, various activation strategies are employed to expose a fresh, reactive magnesium surface.
Iodine: A small crystal of iodine is often added to the reaction mixture. It is believed to react with the magnesium surface to form magnesium iodide, which helps to disrupt the oxide layer.
1,2-Dibromoethane: This compound reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning and activating the metal surface. The evolution of ethylene bubbles provides a visual indicator that the magnesium has been activated. uni-muenchen.de
Diisobutylaluminum Hydride (DIBAL-H): A small amount of DIBAL-H can be used to activate magnesium, particularly for more challenging substrates.
The choice of activator and the amount used are critical parameters to be optimized to ensure a smooth and timely initiation of the reaction without promoting unwanted side reactions.
The physical form and purity of the magnesium metal can significantly influence the rate and efficiency of Grignard reagent formation.
Morphology: Magnesium is available in various forms, such as turnings, powder, and ribbon. Magnesium turnings are commonly used in laboratory settings. The surface area of the magnesium is a key factor; a larger surface area generally leads to a faster reaction rate.
Purity: The purity of the magnesium is also important. While standard grade magnesium is often sufficient, higher purity magnesium may be required for sensitive substrates or to minimize side reactions. Impurities in the magnesium can sometimes catalyze unwanted side reactions, such as Wurtz coupling.
For the synthesis of this compound, it is likely that standard magnesium turnings would be a suitable starting point, with the potential for improved results using more finely divided or higher purity magnesium if initiation or yield prove to be problematic.
The formation of a Grignard reagent is an exothermic process. Understanding the kinetics and thermodynamics of the reaction is crucial for safe and efficient scale-up. The reaction proceeds through a complex mechanism at the surface of the magnesium metal. The rate of formation is influenced by factors such as the solvent, temperature, magnesium surface area, and the electronic and steric properties of the aryl halide. The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy (B1213986) group in 1-bromo-3-fluoro-5-methoxybenzene will influence the reactivity of the carbon-bromine bond towards magnesium insertion. Kinetic studies, often performed using techniques like reaction calorimetry, can provide valuable data on the rate of heat evolution, allowing for the development of safe addition profiles and cooling protocols.
Halogen-Magnesium Exchange Reactions for Accessing the Reagent
An alternative to the direct insertion of magnesium is the halogen-magnesium exchange reaction. This method involves treating an aryl halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride. The equilibrium of the reaction is driven by the formation of a more stable Grignard reagent.
Halogen-magnesium exchange reactions are particularly useful for the preparation of functionalized Grignard reagents that may not be accessible through direct insertion due to the presence of sensitive functional groups. The use of reagents like i-PrMgCl·LiCl (Turbo-Grignard) has been shown to facilitate the exchange at lower temperatures, thereby increasing the tolerance for a wider range of functional groups. researchgate.netclockss.org
Mechanistic Pathways of Halogen-Magnesium Exchange
Speculation about the mechanism has long suggested the involvement of radical intermediates, potentially as "surface-adherent radicals". alfredstate.edu The reaction is understood to initiate on the surface of the magnesium metal. alfredstate.edu One proposed mechanism involves an initial single electron transfer (SET) from the magnesium surface to the organic halide (R-X). This transfer results in the formation of a radical anion (R-X•-), which then fragments to form an organic radical (R•) and a halide anion (X-). The organic radical can then react with the magnesium surface to form the Grignard reagent (RMgX). wikipedia.orglibretexts.org
The reaction pathway can be summarized as follows:
Electron Transfer: R−X + Mg → R−X•⁻ + Mg•⁺
Fragmentation: R−X•⁻ → R• + X⁻
Surface Reaction: R• + Mg•⁺X⁻ → RMgX
Another perspective suggests that the reaction mechanism is thermodynamically driven, with the stability of the resulting carbanion playing a significant role in the exchange process. acs.org The rate of exchange generally follows the trend of halogen reactivity: I > Br > Cl, which is consistent with the carbon-halogen bond strength. wikipedia.org For 3-bromo-5-fluoroanisole, the bromine atom is preferentially exchanged over the much less reactive fluorine atom. researchgate.net The entire process is complex and is believed to occur at the metal-solution interface, with the nature of the magnesium surface being critical for the reaction to proceed. alfredstate.eduresearchgate.net
Control of Undesirable Side Reactions During Synthesis
The synthesis of Grignard reagents is often plagued by side reactions that can significantly lower the yield and purity of the desired product. The primary side reactions of concern are Wurtz coupling and homocoupling.
Wurtz-type coupling is a significant side reaction in Grignard synthesis, where the newly formed organomagnesium compound reacts with the unreacted organic halide. chemrxiv.orgrsc.org This results in the formation of a symmetrical biaryl byproduct (a homocoupling product), consuming both the starting material and the desired Grignard reagent. chemrxiv.org
Wurtz Coupling Reaction: RMgX + R-X → R-R + MgX₂
To mitigate the formation of these byproducts, several strategies can be employed. Controlling reaction parameters such as temperature, concentration, and the rate of addition of the organic halide is crucial. reddit.com Lower reaction temperatures and slow, controlled addition of the halide to a suspension of magnesium can help minimize the local concentration of the halide, thereby reducing the likelihood of it reacting with the formed Grignard reagent. reddit.comnih.gov Maintaining a large surface area of magnesium can also help ensure that the halide reacts preferentially with the metal rather than the organomagnesium product. reddit.com
Improving the selectivity and yield of this compound formation involves both optimizing reaction conditions and employing advanced reagent systems. The use of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), can significantly enhance the rate and efficiency of halogen-magnesium exchange. clockss.orgresearchgate.net The presence of lithium chloride breaks up magnesium-halide aggregates, leading to more reactive and soluble Grignard species, which can undergo exchange at milder conditions, thus improving chemoselectivity. clockss.org
Furthermore, the transition from traditional batch synthesis to continuous flow processes has been shown to dramatically improve selectivity by reducing Wurtz coupling. chemrxiv.org This is primarily due to the superior control over reaction parameters and mixing that flow chemistry provides. chemrxiv.orgchemrxiv.org
| Strategy | Principle | Effect on Selectivity/Yield |
| Low Temperature | Reduces the rate of side reactions like Wurtz coupling. | Increases selectivity for the Grignard reagent. |
| Slow Halide Addition | Minimizes local concentration of the organic halide. | Reduces the probability of Wurtz coupling. |
| Use of iPrMgCl·LiCl | Forms more reactive and soluble Grignard species. clockss.org | Allows for faster exchange under milder conditions, improving chemoselectivity. clockss.org |
| Continuous Flow | Provides precise control over mixing and temperature, minimizing byproduct formation. chemrxiv.org | Significantly enhances selectivity and yield. chemrxiv.orgchemrxiv.org |
Continuous Flow Synthesis Approaches for Scalability and Control
Continuous flow chemistry has emerged as a powerful technology for the synthesis of Grignard reagents, offering enhanced safety, control, and scalability compared to traditional batch methods. researchgate.netvapourtec.comacs.org The inherent advantages of flow systems, such as high surface-area-to-volume ratios and excellent heat and mass transfer, are particularly beneficial for the often exothermic and sensitive Grignard formation reaction. vapourtec.comuc.pt
The design of continuous flow reactors for Grignard synthesis is critical for achieving high efficiency and control. A common setup involves a tubular reactor packed with magnesium turnings. chemrxiv.orgresearchgate.net The organic halide solution is then pumped through this packed bed, where the reaction occurs. rsc.org Advanced reactor designs may be fabricated using techniques like 3D laser melting to create optimized geometries for flow and reaction kinetics. rsc.org
Process intensification in continuous flow Grignard synthesis is achieved through several means:
Enhanced Heat Transfer: The high surface-to-volume ratio allows for efficient removal of the heat generated during the exothermic reaction, preventing thermal runaways and reducing the formation of degradation byproducts. vapourtec.com
Precise Control: Parameters such as flow rate, temperature, and residence time can be precisely controlled, leading to highly reproducible results and optimized yields. researchgate.net
In-line Analytics: Integration of analytical tools, such as ATR-IR spectroscopy, allows for real-time monitoring of the reaction, enabling rapid optimization and ensuring complete conversion. researchgate.netacs.org
Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch processes, typically involving running the system for longer periods or using parallel reactor lines. acs.org
Residence Time Distribution (RTD) is a critical parameter in continuous flow reactors that describes the time individual molecules spend within the reactor. stolichem.com For Grignard synthesis, a narrow RTD, approaching what is known as "plug flow," is highly desirable. chemrxiv.orgrsc.org In a plug flow reactor, all fluid elements travel through the reactor at the same velocity without back-mixing, ensuring that the formed Grignard reagent has minimal contact with the unreacted halide, thereby suppressing Wurtz coupling. chemrxiv.orgrsc.org
The characteristics of the packed bed and the flow dynamics significantly influence the RTD. chemrxiv.orgrsc.org Research has shown that finetuning these parameters can lead to improved reactor performance and product selectivity. rsc.orgchemrxiv.org The Bodenstein number (Bo) is a dimensionless parameter used to characterize the extent of axial dispersion and quantify the narrowness of the RTD; higher Bodenstein numbers indicate behavior closer to ideal plug flow. chemrxiv.org
| Parameter | Effect on RTD | Impact on Selectivity |
| Decreasing Mg Turning Size | Leads to a more narrowly distributed residence time (higher Bo number). chemrxiv.orgrsc.org | Improves selectivity by minimizing back-mixing and reducing Wurtz coupling. chemrxiv.org |
| Increasing Packing Density | Narrows the RTD (higher Bo number). chemrxiv.orgrsc.org | Enhances selectivity for the Grignard reagent. chemrxiv.org |
| Using Oscillatory Flow | Increases Bodenstein numbers by up to 70% compared to pulsation-free pumps. chemrxiv.orgrsc.org | Minimizes back-mixing, approaching plug flow behavior and improving product distribution. chemrxiv.orgrsc.org |
By carefully controlling the reactor design and operating conditions, continuous flow synthesis provides a robust and efficient method for producing this compound with high yield and selectivity, overcoming many of the limitations associated with traditional batch synthesis. chemrxiv.org
Reactivity Profiles and Mechanistic Studies of 3 Fluoro 5 Methoxyphenylmagnesium Bromide As a Nucleophilic Reagent
Nucleophilic Addition to Carbonyl Compounds
One of the most fundamental and widely applied reactions of Grignard reagents is the nucleophilic addition to the electrophilic carbon atom of a carbonyl group. thermofisher.com The 3-fluoro-5-methoxyphenyl moiety adds to the carbonyl, leading to the formation of an intermediate magnesium alkoxide, which upon acidic workup, yields the corresponding alcohol.
The reaction of 3-fluoro-5-methoxyphenylmagnesium bromide with aldehydes produces secondary alcohols, while its reaction with ketones yields tertiary alcohols. thermofisher.com The nucleophilic aryl group attacks the carbonyl carbon, breaking the C=O pi bond and forming a new carbon-carbon bond. Subsequent protonation of the resulting alkoxide intermediate furnishes the final alcohol product. The general synthetic route involves preparing the Grignard reagent and then reacting it with the desired aldehyde or ketone. mdpi.com
| Reactant (Aldehyde/Ketone) | Product Type | Product Name |
| Acetaldehyde | Secondary Alcohol | 1-(3-Fluoro-5-methoxyphenyl)ethanol |
| Benzophenone | Tertiary Alcohol | (3-Fluoro-5-methoxyphenyl)diphenylmethanol |
| Cyclohexanone | Tertiary Alcohol | 1-(3-Fluoro-5-methoxyphenyl)cyclohexan-1-ol |
When this compound is treated with esters or cyclic esters (lactones), tertiary alcohols are formed. The reaction proceeds through a double addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl to form an intermediate hemiketal alkoxide. This intermediate is unstable and collapses, eliminating an alkoxide (from the ester) or an oxyanion (from the lactone) to form a ketone. This newly formed ketone then rapidly reacts with a second equivalent of the Grignard reagent, which, after acidic workup, produces a tertiary alcohol containing two identical 3-fluoro-5-methoxyphenyl groups.
Table 2: Representative Reactions with Esters Note: This table provides an illustrative example of the double addition of a Grignard reagent to an ester.
| Reactant (Ester) | Intermediate Ketone | Final Product (Tertiary Alcohol) |
| Ethyl acetate | 1-(3-Fluoro-5-methoxyphenyl)ethan-1-one | 2-(3-Fluoro-5-methoxyphenyl)propan-2-ol |
This compound can react with carbon dioxide in a carboxylation reaction to synthesize 3-fluoro-5-methoxybenzoic acid. The Grignard reagent adds to one of the C=O bonds of CO2 to form a magnesium carboxylate salt, which upon protonation with aqueous acid, yields the carboxylic acid. rsc.org
The reaction with nitriles provides a pathway to ketones. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group (R-C≡N). The resulting intermediate is a magnesium salt of an imine. This intermediate is stable until an aqueous workup is performed, upon which it hydrolyzes to form a ketone. researchgate.net This method prevents the over-addition that occurs with esters.
When a Grignard reagent like this compound adds to a prochiral ketone or an aldehyde with an existing stereocenter, a new stereocenter can be created. The stereochemical outcome of such reactions is often governed by steric and electronic factors. For additions to α-chiral aldehydes, Cram's rule and its modifications (Felkin-Anh model) can often predict the major diastereomer formed. The reaction proceeds via a transition state where the bulky Grignard reagent preferentially attacks from the least sterically hindered face of the carbonyl, relative to the substituents on the adjacent chiral carbon. Without a chiral directing group or catalyst, the reaction typically produces a racemic mixture if a new stereocenter is formed from an achiral substrate.
Conjugate Addition Reactions (1,4-Addition) to α,β-Unsaturated Systems
Grignard reagents can react with α,β-unsaturated carbonyl compounds in two ways: direct addition to the carbonyl carbon (1,2-addition) or conjugate addition to the β-carbon (1,4-addition or Michael addition). youtube.commasterorganicchemistry.com The reaction pathway is influenced by factors such as steric hindrance, the nature of the Grignard reagent, and the presence of catalysts.
While "hard" nucleophiles tend to favor 1,2-addition, "soft" nucleophiles favor 1,4-addition. youtube.com Standard Grignard reagents can often yield a mixture of both products. To selectively promote 1,4-addition, the Grignard reagent is often converted into a Gilman reagent (an organocuprate) by adding a copper(I) salt, such as copper(I) iodide. nih.gov This creates a "softer" nucleophile that preferentially attacks the β-carbon of the conjugated system. youtube.com The reaction first forms an enolate intermediate, which is then protonated during workup to give the 1,4-addition product. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways with Activated Substrates
Nucleophilic Aromatic Substitution (SNAr) is a mechanism distinct from the more common electrophilic aromatic substitution. It involves a nucleophile attacking an electron-poor aromatic ring that contains a good leaving group. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho and/or para to the leaving group. uomustansiriyah.edu.iq
In this context, this compound would act as the nucleophile. It would attack an activated aryl halide or sulfonate. The mechanism proceeds in two steps:
Addition: The nucleophilic Grignard reagent attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. uomustansiriyah.edu.iqstackexchange.com
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq
Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halides like chloride or bromide. masterorganicchemistry.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring towards nucleophilic attack, which is the slow step of the reaction. stackexchange.com Although Grignard reagents can participate in SNAr reactions, they are also strong bases, and side reactions like deprotonation can compete, particularly with less-activated substrates. researchgate.net
Displacement of Ortho-Fluoro and Methoxy (B1213986) Groups
While direct studies detailing the use of this compound for the displacement of ortho-substituents are not extensively documented, the general reactivity of aryl Grignard reagents in nucleophilic aromatic substitution (SNAr) provides a strong mechanistic precedent. Research has shown that aryl Grignard reagents can effectively displace fluoro or methoxy groups positioned ortho to a coordinating group, such as a carboxylate, on a substrate ring. researchgate.net This type of reaction is presumed to proceed via a pre-coordination of the organometallic reagent with the substrate, followed by an addition-elimination mechanism. researchgate.net
In such a scenario, this compound would act as the nucleophile, attacking the electrophilic carbon atom bearing the ortho-fluoro or ortho-methoxy group. The presence of an activating group on the substrate is crucial for this reaction to occur. libretexts.org Grignard reagents have been noted to be highly effective for these transformations, in some cases proving more efficient than the corresponding organolithium reagents. researchgate.net The displacement of a fluoride is generally more favorable than a methoxide, as fluoride is a better leaving group.
The table below illustrates the expected products from a hypothetical reaction between an activated substrate, 2-fluoro-4-nitrobenzoic acid, and different aryl Grignard reagents, demonstrating the principle of ortho-group displacement.
| Aryl Grignard Reagent | Substrate | Expected Major Product | Reaction Type |
|---|---|---|---|
| This compound | 2-Fluoro-4-nitrobenzoic acid | 2-(3-Fluoro-5-methoxyphenyl)-4-nitrobenzoic acid | SNAr (Ortho-Fluoro Displacement) |
| Phenylmagnesium bromide | 2-Methoxy-4-nitrobenzoic acid | 2-Phenyl-4-nitrobenzoic acid | SNAr (Ortho-Methoxy Displacement) |
| (4-Methoxyphenyl)magnesium bromide | 2-Fluoro-4-nitrobenzoic acid | 2-(4-Methoxyphenyl)-4-nitrobenzoic acid | SNAr (Ortho-Fluoro Displacement) |
Influence of Reaction Conditions on Regioselectivity and Yield
Reaction conditions play a critical role in governing the outcome of reactions involving Grignard reagents, impacting both yield and selectivity.
Temperature: The thermal stability of the Grignard reagent and the reaction intermediates is paramount. Some displacement reactions involving aryl Grignard reagents proceed smoothly at low temperatures (e.g., -78 °C), while others, particularly with less reactive reagents like vinylmagnesium bromide, may require elevated temperatures such as refluxing in tetrahydrofuran (B95107) (THF). researchgate.net
Solvent: The choice of solvent is crucial. Ethereal solvents like diethyl ether and THF are standard because they solvate and stabilize the Grignard reagent. byjus.comwikipedia.org However, solvent choice can also suppress side reactions. For instance, in reactions involving subsequent electrophilic fluorination, switching the solvent from THF to dichloromethane (B109758) (DCM) after the Grignard formation can significantly increase yields by mitigating single-electron transfer (SET) pathways that lead to byproducts. drughunter.com
Reaction Setup and Addition Rate: For industrial-scale synthesis, moving from a semi-batch process to a continuous flow reactor can improve selectivity and reduce the formation of undesired Wurtz coupling products. researchgate.net The rate of addition of reagents is also a key factor; slow addition of the Grignard reagent can be essential for preventing catalyst precipitation and deactivation in transition-metal catalyzed coupling reactions. nih.gov
The following table summarizes how different reaction parameters can influence the outcome of Grignard reactions.
| Parameter | Condition | Potential Effect | Reference |
|---|---|---|---|
| Temperature | Low (-78 °C) vs. High (Reflux) | Affects reaction rate and can be crucial for success depending on the specific Grignard reagent's reactivity. | researchgate.net |
| Solvent | THF vs. DCM | Can suppress side reactions (e.g., SET) and dramatically improve yield of desired product. | drughunter.com |
| Process | Semi-Batch vs. Continuous Flow | Continuous flow can improve selectivity and minimize Wurtz coupling byproducts. | researchgate.net |
| Addition Rate | Slow vs. Fast | Slow addition can prevent catalyst deactivation and improve conversion in catalyzed reactions. | nih.gov |
Other Characteristic Reactivity Patterns
Beyond its use in specific SNAr reactions, this compound exhibits the characteristic reactivity patterns common to all Grignard reagents, including sensitivity to protic sources and oxygen.
Protonolysis and Quenching Reactions
Grignard reagents are strong bases and are readily destroyed by proton sources. byjus.comwikipedia.org This reaction, known as protonolysis or quenching, occurs rapidly when the reagent is exposed to water, alcohols, or even acidic C-H bonds. In the case of this compound, reaction with a proton donor such as water results in the formation of the corresponding protonated arene, 1-fluoro-3-methoxybenzene, and a magnesium hydroxybromide salt. Due to this high reactivity, Grignard reactions must be performed under strictly anhydrous and inert conditions. byjus.comwikipedia.org
Reaction Equation: C₇H₆BrFMg (this compound) + H₂O → C₇H₇FO (1-Fluoro-3-methoxybenzene) + Mg(OH)Br
Oxidation Reactions
Exposure of Grignard reagents to oxygen, even from air, leads to oxidation. byjus.comacs.org The reaction is complex and can yield a mixture of products, but the primary product is often the corresponding alcohol (or phenol (B47542) for aryl Grignards) after acidic workup. acs.org The mechanism is believed to involve the formation of a peroxide intermediate (R-O-O-MgX). acs.org For this compound, controlled oxidation would be expected to yield 3-fluoro-5-methoxyphenol (B1393223) as the main product. However, uncontrolled oxidation, such as exposure to air during synthesis, is a common cause of reduced yields in Grignard reactions. byjus.comacs.org
Reaction Equation (Simplified, two steps):
2 C₇H₆BrFMg + O₂ → 2 C₇H₆BrFMg-O
C₇H₆BrFMg-O + H₃O⁺ (workup) → C₇H₆FO₂ (3-Fluoro-5-methoxyphenol) + Mg²⁺ + Br⁻ + H₂O
Applications in the Academic Synthesis of Complex Organic Structures
Construction of Fluorinated Aromatic Scaffolds
The presence of a fluorine atom on the aromatic ring of 3-fluoro-5-methoxyphenylmagnesium bromide makes it a valuable reagent for the synthesis of fluorinated aromatic compounds. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.
While specific examples detailing the use of this compound for the construction of broader fluorinated aromatic scaffolds are not extensively documented in publicly available literature, the inherent nature of the Grignard reagent allows for its reaction with a wide range of electrophiles. These reactions would yield products containing the 3-fluoro-5-methoxyphenyl group, thereby serving as a direct method for incorporating a fluorinated aryl fragment. The reactivity of the Grignard carbon allows for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of more complex fluorinated molecules.
Introduction of Methoxyphenyl Moieties in Target Molecules
The this compound reagent serves as an effective nucleophile for the introduction of the 3-fluoro-5-methoxyphenyl group into various molecular frameworks. The methoxy (B1213986) group can influence the electronic properties of the aromatic ring and can also serve as a handle for further chemical transformations, such as demethylation to reveal a phenol (B47542).
A documented application of this reagent is in its reaction with ethyl bromofluoroacetate. smolecule.com In this Grignard reaction, the this compound attacks the electrophilic carbonyl carbon of the ester, leading to the introduction of the 3-fluoro-5-methoxyphenyl moiety and the concurrent formation of a fluoroacetic acid derivative. smolecule.com This type of transformation is valuable for the synthesis of specialized chemical intermediates.
Table 1: Representative Reaction of this compound
| Reactant 1 | Reactant 2 | Product Moiety Introduced |
| This compound | Ethyl bromofluoroacetate | 2-Fluoro-2-(3-fluoro-5-methoxyphenyl)acetyl |
Synthesis of Heterocyclic Compounds Incorporating the Aryl Grignard Fragment
The unique electronic and steric properties of the 3-fluoro-5-methoxyphenyl group make it an interesting substituent for incorporation into heterocyclic systems. The fluorine and methoxy groups can modulate the biological activity and pharmacokinetic properties of the resulting heterocyclic compounds.
The synthesis of quinoline (B57606) derivatives is of significant interest due to their prevalence in pharmaceuticals and bioactive natural products. Grignard reagents are commonly employed in the synthesis of quinoline scaffolds, for example, through addition to quinolinium salts or by reaction with other suitable precursors.
While there are no specific, detailed research findings available in the public domain that describe the use of this compound in the synthesis of functionalized quinoline derivatives, the general reactivity of aryl Grignard reagents suggests its potential in this area. For instance, it could be envisioned to react with an appropriate electrophilic quinoline precursor to generate a 3-fluoro-5-methoxyphenyl-substituted quinoline. The resulting molecule would be of interest for biological screening due to the combined structural features of the quinoline core and the fluorinated methoxy-aryl substituent.
In the context of total synthesis, Grignard reagents are fundamental tools for the formation of key carbon-carbon bonds, often in the assembly of complex molecular architectures. The use of a specifically substituted Grignard reagent like this compound would be strategic when the 3-fluoro-5-methoxyphenyl moiety is a crucial component of the final target molecule.
Currently, there are no prominent examples in the available scientific literature showcasing the use of this compound as a key building block in the total synthesis of a complex natural product or a pharmaceutically active ingredient. However, its commercial availability as a synthetic building block suggests its utility in such endeavors. puce.edu.ec Its application would be anticipated in synthetic routes where the early and efficient introduction of its specific aromatic fragment is desirable.
Development of Novel Synthetic Routes Utilizing Aryl Grignard Reagents with Unique Substitution Patterns
The development of novel synthetic methodologies often relies on the availability of reagents with unique substitution patterns that can lead to new chemical space. This compound, with its meta-fluoro and methoxy substitution relative to the magnesium-bearing carbon, presents an interesting case study for reactivity and regioselectivity in its reactions.
The electronic effects of the fluorine (electron-withdrawing) and methoxy (electron-donating) groups at the meta positions can influence the nucleophilicity of the Grignard reagent. Research into the reactivity of such uniquely substituted Grignard reagents can lead to the discovery of novel transformations or improved synthetic routes to valuable compounds. While specific studies focused on developing new synthetic methods centered around this compound are not widely reported, its availability allows for its inclusion in screening and methods development for new chemical reactions.
Computational and Theoretical Investigations of 3 Fluoro 5 Methoxyphenylmagnesium Bromide
Electronic Structure Analysis and Bonding Characteristics
The electronic structure of 3-Fluoro-5-methoxyphenylmagnesium bromide is characterized by a complex interplay of ionic and covalent bonding, significantly influenced by the substituents on the aromatic ring. The bond between the carbon atom of the phenyl ring and the magnesium atom is highly polarized and best described as a polar covalent bond, rendering the carbon atom nucleophilic. The magnesium-bromine bond is predominantly ionic.
Computational models are used to provide a quantitative picture of this electronic landscape. DFT calculations can map the electron density distribution, calculate atomic charges, and analyze the nature of the molecular orbitals.
Inductive and Resonance Effects : The fluorine atom at the meta-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. Conversely, the methoxy (B1213986) group, also at a meta-position, has an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The net electronic effect of these substituents dictates the nucleophilicity of the Grignard reagent.
Natural Bond Orbital (NBO) Analysis : Theoretical methods like NBO analysis can be employed to study the bonding in detail. For related fluorinated aryl derivatives, NBO analysis has been used to understand interactions between molecules in the solid phase and with polar solvents.
Frontier Molecular Orbitals (FMOs) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. For Grignard reagents, the HOMO is typically localized on the C-Mg bond, reflecting its nucleophilic character. DFT calculations can determine the HOMO-LUMO gap, which provides insight into the compound's kinetic stability and reactivity.
Table 1: Predicted Electronic Properties of Aryl Grignard Reagents from Theoretical Models This table presents typical data obtained from DFT calculations on substituted aryl Grignard reagents, illustrating the type of information generated.
| Property | Description | Typical Computational Output |
|---|---|---|
| C-Mg Bond Length | The distance between the aryl carbon and the magnesium atom. | ~2.1-2.3 Å |
| Natural Charge on Aryl Carbon (C1) | Calculated charge on the carbon atom bonded to magnesium, indicating its nucleophilicity. | Highly negative (e.g., -0.6 to -0.8 e) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the compound's ability to donate electrons. | Relatively high (e.g., -2.0 to -3.0 eV) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the compound's ability to accept electrons. | Positive or slightly negative (e.g., +0.5 to -0.5 eV) |
DFT Calculations on Reaction Mechanisms and Transition States
DFT calculations are a cornerstone for elucidating the mechanisms of reactions involving Grignard reagents. By computing the potential energy surface for a proposed reaction, researchers can identify intermediates, transition states, and determine activation energies, providing a detailed, step-by-step view of the reaction pathway.
For reactions involving this compound, DFT studies can shed light on:
Nucleophilic Addition : In reactions with carbonyl compounds, the mechanism typically involves the coordination of the magnesium atom to the carbonyl oxygen, followed by the nucleophilic attack of the aryl group on the carbonyl carbon. DFT can model the four-membered ring transition state characteristic of this process.
Cross-Coupling Reactions : In palladium-catalyzed cross-coupling reactions, computational studies on similar aryl fluorides suggest that the Grignard reagent is not a simple spectator. DFT calculations have supported mechanisms where the magnesium ion from the Grignard reagent is intimately involved in the oxidative addition of the C-F bond, forming a bimetallic Pd-Mg transition state. nih.gov For example, a study on aryl fluoride (B91410) activation highlighted a transition state with a Pd-Mg bond length of 2.610 Å and a C-F bond elongated to 1.683 Å. nih.gov
The B3LYP/6-31G(d) level of theory is a commonly used method for exploring reaction paths in these systems. researchgate.net
Prediction of Reactivity and Regioselectivity Based on Computational Models
Computational models can predict the reactivity and regioselectivity of this compound in various reactions. Reactivity is often assessed by calculating the activation barriers for competing reaction pathways; a lower energy barrier indicates a more favorable reaction.
Regioselectivity, or the preference for reaction at one site over another, is governed by both electronic and steric factors.
Electronic Control : The distribution of electron density in both the Grignard reagent and the electrophile determines the preferred sites of attack. Computational methods can calculate atomic charges or map the electrostatic potential to identify the most nucleophilic and electrophilic centers. For instance, the RegioSQM method, while developed for electrophilic aromatic substitution, demonstrates how proton affinities calculated by semiempirical methods can effectively predict the most nucleophilic site on an aromatic ring. nih.govamazonaws.comrsc.org This principle can be adapted to predict the reactivity of the Grignard's aryl group.
Steric Hindrance : Computational models inherently account for steric effects. By calculating the geometry of the transition state, it is possible to quantify the steric hindrance that may disfavor a particular reaction pathway.
In a reaction with an unsymmetrical electrophile, DFT calculations could compare the activation energies for the formation of all possible products, thereby predicting the major regioisomer.
Solvation Effects and their Computational Modeling (e.g., Schlenk Equilibrium)
Grignard reagents in solution exist as a complex mixture of species governed by the Schlenk equilibrium:
2 RMgBr ⇌ (R)₂Mg + MgBr₂
The position of this equilibrium and the specific structures of the magnesium species are highly dependent on the solvent. nih.gov Computational modeling of these solvation effects is crucial for an accurate understanding of the Grignard reagent's behavior.
Ab Initio Molecular Dynamics (AIMD) : Advanced computational techniques like AIMD, which compute the forces on-the-fly from electronic structure calculations, are used to simulate the dynamic nature of the Grignard reagent in solution. ucl.ac.ukacs.orgarxiv.orgrsc.org These simulations provide a molecular-level characterization of the transformation of monomeric Grignard reagents into various dinuclear species.
Role of Solvent : Studies on model Grignard reagents like CH₃MgCl in tetrahydrofuran (B95107) (THF) have shown that solvent molecules are not passive bystanders but play a key role in the reaction mechanism. ucl.ac.ukacs.org The Schlenk equilibrium proceeds through the formation of halogen-bridged dinuclear species. ucl.ac.ukacs.org
Coordination and Dynamics : The magnesium atoms can be coordinated by two to four THF molecules. ucl.ac.ukacs.org AIMD simulations have revealed that the exchange of ligands (the aryl group and bromide) is driven by the dynamic exchange of solvent molecules. ucl.ac.ukacs.org The transformation from a stable, symmetrically solvated dimer to a less stable, asymmetrically solvated species is often required to facilitate ligand exchange or product dissociation. ucl.ac.uk Bond cleavage tends to occur at the more solvated magnesium center, while bond formation happens at the less solvated one. ucl.ac.uk The energy differences between these various solvated structures can be very small (less than 5 kcal/mol), indicating that multiple species coexist at room temperature. ucl.ac.uk
Table 2: Species Involved in the Solvated Schlenk Equilibrium Based on computational studies of model Grignard reagents in THF. nih.govucl.ac.ukacs.org
| Species Type | General Formula (R = Aryl, L = THF) | Description |
|---|---|---|
| Monomer | RMgBr(L)₂ | The fundamental Grignard reagent, coordinated by solvent molecules. |
| Dimer (Halogen-Bridged) | [RMg(μ-Br)]₂(L)₂ | Two magnesium centers bridged by two bromine atoms. A key intermediate. |
| Dimer (Mixed Bridge) | RMg(μ-Br)(μ-R)MgBr₂ | A dimeric species with both a bromine and an aryl group acting as bridges. |
| Schlenk Product 1 | MgR₂(L)₂ | Diarylmagnesium, a product of the equilibrium. |
| Schlenk Product 2 | MgBr₂(L)ₓ (x=2-4) | Magnesium bromide, the other product, can have variable coordination. |
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for elucidating the molecular structure and dynamics of organometallic compounds in solution. For fluoroaryl Grignard reagents like 3-Fluoro-5-methoxyphenylmagnesium bromide, ¹⁹F NMR is particularly informative.
The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for studying the effects of substitution on the aromatic ring and the nature of the carbon-magnesium bond. The chemical shift of the fluorine atom in this compound is influenced by the electron-donating methoxy (B1213986) group and the electropositive magnesium bromide moiety.
In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium, involving the reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species. ¹⁹F NMR can be used to distinguish between these different species in solution, as the fluorine environment would be distinct in each case. rsc.org Temperature-dependent NMR studies can provide information on the rate of exchange between these species. rsc.org
Key ¹⁹F NMR Parameters for Fluoroaryl Grignard Reagents:
| Parameter | Significance | Typical Range for Aryl Fluorides |
| Chemical Shift (δ) | Indicates the electronic environment of the fluorine nucleus. Electron-withdrawing groups cause a downfield shift, while electron-donating groups cause an upfield shift. alfa-chemistry.com | -80 to -160 ppm (relative to CFCl₃) |
| Coupling Constants (J) | Provides information about the connectivity of atoms. For instance, J-coupling between ¹⁹F and adjacent ¹³C or ¹H nuclei can confirm the structure. | ¹J(C-F): 240-260 Hz, ³J(H-F): 5-10 Hz |
| Linewidth | Can indicate the rate of chemical exchange processes. Broader lines suggest faster exchange, characteristic of the Schlenk equilibrium. | Varies with temperature and concentration |
This table presents typical data for fluoroaromatic compounds to illustrate the principles of ¹⁹F NMR analysis.
In Situ Spectroscopic Monitoring of Grignard Reactions
Real-time monitoring of chemical reactions provides crucial data on reaction initiation, kinetics, and the formation of intermediates or byproducts. For Grignard reactions, which can have an induction period and are often highly exothermic, in situ monitoring is vital for both safety and process optimization.
Fourier-transform infrared (FTIR) spectroscopy, particularly with attenuated total reflectance (ATR) probes (often referred to by the trade name ReactIR), is a widely used technique for this purpose. acs.orgresearchgate.net An in situ FTIR probe can be immersed directly into the reaction mixture, allowing for the continuous collection of infrared spectra.
During the formation of this compound from 1-bromo-3-fluoro-5-methoxybenzene and magnesium, FTIR spectroscopy can monitor the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands associated with the C-Mg bond of the Grignard reagent. acs.org This allows for the precise determination of the reaction's onset, which is critical to avoid the accumulation of unreacted halide, a significant safety hazard on a larger scale. acs.org
Illustrative Data from In Situ FTIR Monitoring of a Grignard Reaction:
| Time (minutes) | C-Br Stretch Intensity (arbitrary units) | C-Mg Related Band Intensity (arbitrary units) | Reaction Stage |
| 0 | 1.00 | 0.00 | Pre-initiation |
| 15 | 1.00 | 0.00 | Induction Period |
| 20 | 0.95 | 0.05 | Initiation |
| 45 | 0.20 | 0.80 | Progression |
| 90 | <0.01 | 0.99 | Completion |
This interactive table provides a representative profile of a Grignard reagent formation monitored by in situ IR spectroscopy.
Mass Spectrometry for Reaction Monitoring and Product Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. While the high reactivity and low volatility of Grignard reagents present challenges for traditional MS techniques, modern ionization methods have enabled their analysis. uvic.ca
Mass spectrometry is more commonly applied to the analysis of the products formed from reactions involving Grignard reagents. After quenching the reaction, the resulting organic products can be readily analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This provides definitive identification of the desired product and any side products, allowing for accurate yield and purity determination.
For organometallic compounds, specialized ionization techniques may be required to prevent fragmentation and decomposition. uvic.carsc.org The fragmentation patterns observed in the mass spectrum can provide valuable structural information about the molecule. rsc.org
X-ray Crystallography of Related Grignard Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.org Although obtaining suitable single crystals of Grignard reagents can be challenging due to their high reactivity and tendency to exist as complex mixtures in solution, the crystal structures of several related organomagnesium compounds have been determined.
These studies reveal that the magnesium center is typically coordinated not only to the organic group and the halide but also to solvent molecules, most commonly from ethers like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgwisc.edu The coordination number of magnesium is often four, resulting in a tetrahedral geometry. For instance, the crystal structure of phenylmagnesium bromide dietherate shows the magnesium atom bonded to the phenyl group, the bromine atom, and the oxygen atoms of two diethyl ether molecules. wikimedia.org
Typical Bond Distances in Phenylmagnesium Bromide Etherate Complexes:
| Bond | Typical Bond Length (Å) |
| Mg-C (phenyl) | ~2.20 |
| Mg-Br | ~2.44 |
| Mg-O (ether) | ~2.01 - 2.06 |
This table is based on the known crystal structure of phenylmagnesium bromide dietherate and serves as a reference for related structures. wikipedia.org
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Grignard Synthesis and Reactions
Traditional Grignard synthesis often involves volatile organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). Future research should prioritize the development of more environmentally benign methods for the preparation of 3-Fluoro-5-methoxyphenylmagnesium bromide. This could involve exploring alternative solvents with lower environmental impact, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or even solvent-free reaction conditions. Additionally, investigating mechanochemical methods, where mechanical force is used to initiate the reaction, could significantly reduce solvent waste. Improving the energy efficiency of the synthesis, for instance, by finding ways to lower the activation energy for the magnesium insertion, would also be a key aspect of green chemistry approaches.
Chemo-, Regio-, and Stereoselective Transformations
A crucial area of future investigation will be the detailed study of the chemo-, regio-, and stereoselectivity of reactions involving this compound. The electronic effects of the meta-fluoro and methoxy (B1213986) substituents will likely influence its reactivity. Research should focus on understanding how these substituents direct the addition of the Grignard reagent to multifunctional substrates. For instance, in reactions with molecules containing multiple electrophilic sites, determining the factors that govern which site is preferentially attacked would be of significant synthetic utility. Furthermore, the development of chiral catalysts or auxiliaries to control the stereochemical outcome of its reactions would be a major advancement, enabling the asymmetric synthesis of complex molecules.
Expanding the Scope of Functional Group Tolerance
Grignard reagents are notoriously reactive towards acidic protons and certain functional groups, which can limit their application in complex molecule synthesis. A significant research avenue would be to enhance the functional group tolerance of this compound. This could be achieved through the use of additives that modulate its reactivity, such as lithium chloride, which is known to break up Grignard aggregates and improve reaction outcomes. Another approach could be the development of in situ trapping methods, where the Grignard reagent is generated and consumed in the presence of the substrate, minimizing side reactions. Investigating its compatibility with sensitive functional groups like esters, nitriles, and amides under various reaction conditions will be essential for its adoption in multistep organic synthesis.
Applications in High-Throughput Experimentation and Automated Synthesis
The integration of this compound into high-throughput experimentation (HTE) and automated synthesis platforms would accelerate the discovery of new reactions and the optimization of existing ones. Future research should focus on developing robust and reproducible methods for its preparation and dispensing in automated systems. This would involve ensuring its stability in solution over time and its compatibility with the materials used in robotic platforms. The use of microfluidic reactors could offer precise control over reaction parameters, enabling rapid screening of a wide range of substrates and catalysts. Such technologies would be invaluable in pharmaceutical and materials science for the rapid generation of compound libraries.
Design of New Catalytic Systems for Enhanced Performance
While many Grignard reactions proceed without a catalyst, the use of transition metal catalysts can significantly enhance their scope and efficiency, particularly in cross-coupling reactions. Future research should explore the development of novel catalytic systems tailored for reactions involving this compound. This could include iron, copper, or nickel-based catalysts as more sustainable alternatives to precious metals like palladium. The design of ligands that can fine-tune the reactivity and selectivity of the catalyst will be crucial. For example, catalysts that enable the cross-coupling of this Grignard reagent with challenging electrophiles, such as alkyl halides or aryl chlorides, would be highly valuable.
Q & A
Q. Key Parameters Table :
| Parameter | Typical Condition | Reference |
|---|---|---|
| Solvent | THF (anhydrous) | |
| Concentration | 0.5–1.0 M in THF | |
| Activation Method | Iodine or pre-activated Mg |
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Flammability Mitigation : Use flame-resistant lab coats and avoid open flames (Grignard reagents are highly flammable in THF) .
- Inert Atmosphere : Conduct reactions in a glovebox or Schlenk line to prevent moisture/oxygen ingress, which can deactivate the reagent .
- Quenching Protocol : Slowly add reagents to dry ice or isopropanol/water mixtures to neutralize residual reactivity. Avoid rapid quenching to prevent violent exotherms .
- PPE : Wear safety goggles, nitrile gloves, and use fume hoods to minimize inhalation risks .
Q. Critical Safety Data :
- Flash point of THF: -14°C; highly volatile.
- Reactivity hazards: Violent reactions with water, alcohols, or oxidizing agents .
Intermediate: How can researchers characterize the structural integrity and concentration of this Grignard reagent?
Methodological Answer:
- Quantitative Titration : Use a standardized acid (e.g., 2 M HCl in isopropanol) to titrate an aliquot. The endpoint is marked by pH stabilization or colorimetric indicators .
- Spectroscopic Analysis :
- Elemental Analysis : Validate magnesium content via ICP-OES to confirm reagent integrity .
Advanced: What strategies mitigate competing side reactions during nucleophilic additions?
Methodological Answer:
- Temperature Modulation : Perform reactions at −78°C (dry ice/acetone bath) to suppress Wurtz coupling or protonolysis .
- Slow Addition Techniques : Use syringe pumps to control reagent addition rates, minimizing local excess and dimerization .
- Solvent Optimization : Replace THF with less coordinating solvents (e.g., diethyl ether) for selective reactivity, though this may reduce solubility .
Example Case :
In cross-couplings, competing homocoupling can be suppressed by pre-complexing electrophiles with catalysts (e.g., Ni/Fe) to enhance selectivity .
Advanced: How do electronic effects of 3-fluoro and 5-methoxy substituents influence reactivity?
Methodological Answer:
- Fluorine (Electron-Withdrawing) : Increases electrophilicity of the aryl ring, accelerating magnesium insertion but potentially destabilizing the Grignard intermediate .
- Methoxy (Electron-Donating) : Stabilizes the aromatic system via resonance, reducing oxidative degradation but may slow nucleophilic attack .
- Synergistic Effects : The meta-fluoro and para-methoxy arrangement creates a polarized electronic environment, enhancing regioselectivity in couplings (e.g., preferential attack at less hindered positions) .
Q. Comparative Reactivity Table :
| Substituent | Reactivity Trend | Example Reference |
|---|---|---|
| 3-Fluoro | Increased electrophilicity | |
| 5-Methoxy | Stabilized transition states |
Basic: What are the optimal storage conditions for this compound solutions?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight, flame-sealed containers to prolong shelf life (prevents THF evaporation and moisture ingress) .
- Inert Packaging : Use Sure/Seal™ bottles under argon to minimize oxidation .
- Stability Monitoring : Periodically titrate stored solutions to detect concentration decay (>10% loss indicates degradation) .
Advanced: How can trace decomposition products (e.g., Mg salts, bromide ions) be quantified?
Methodological Answer:
- Ion Chromatography (IC) : Detect bromide ions (retention time ~4.5 min) with suppressed conductivity detection .
- ICP-MS : Quantify magnesium content to assess reagent decomposition (normal range: 95–105% of theoretical yield) .
- Headspace GC : Identify volatile byproducts (e.g., methane from protonolysis) using flame ionization detection .
Q. Example Workflow :
Quench an aliquot with dilute HCl.
Filter to remove Mg(OH)₂ precipitates.
Analyze filtrate for Br⁻ via IC .
Advanced: What mechanistic insights explain unexpected low yields in Kumada couplings?
Methodological Answer:
- Catalyst Poisoning : Trace oxygen or moisture deactivates palladium/nickel catalysts. Pre-purify THF via distillation over sodium/benzophenone .
- Steric Hindrance : Bulky electrophiles (e.g., ortho-substituted aryl halides) may impede transmetalation. Switch to more flexible catalysts (e.g., Xantphos-Pd) .
- Side Reactions : Homocoupling can dominate if Grignard concentration is too high. Optimize stoichiometry (1:1.2 electrophile:Grignard) and use low temps (−30°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
